Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and a tetrahydropyridinyl sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridinyl Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridinyl ring.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.
Attachment of the Methylphenyl Group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the methylphenyl group to the tetrahydropyridinyl ring.
Formation of the Sulfanyl Acetate Moiety: This step involves the reaction of the intermediate compound with propyl acetate and a suitable sulfanylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium cyanide, potassium cyanide, and various alkylating or acylating agents.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydropyridinyl ring are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl {[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate: Similar structure but with an isoquinolinyl ring instead of a pyridinyl ring.
Propyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate: Similar structure but with an ethylphenyl group instead of a methylphenyl group.
Uniqueness
Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of the cyano group, the methylphenyl group, and the tetrahydropyridinyl sulfanyl acetate moiety gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
propyl 2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H20N2O3S/c1-3-8-23-17(22)11-24-18-15(10-19)14(9-16(21)20-18)13-6-4-12(2)5-7-13/h4-7,14H,3,8-9,11H2,1-2H3,(H,20,21) |
InChI Key |
SRGRIAWHGUWYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C)C#N |
Origin of Product |
United States |
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